1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile
Description
1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, and a thianyl group, which contributes to its distinctive properties.
Properties
Molecular Formula |
C12H12N4O2S |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
3-(1,1-dioxothian-4-yl)benzotriazole-5-carbonitrile |
InChI |
InChI=1S/C12H12N4O2S/c13-8-9-1-2-11-12(7-9)16(15-14-11)10-3-5-19(17,18)6-4-10/h1-2,7,10H,3-6H2 |
InChI Key |
ILQIBNYUWLLALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2C3=C(C=CC(=C3)C#N)N=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile typically involves multiple steps, starting with the preparation of the benzotriazole core and the thianyl group separately. These intermediates are then combined under specific reaction conditions to form the final compound. Common synthetic routes include:
Benzotriazole Core Synthesis: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid, followed by nitration and subsequent reduction.
Thianyl Group Synthesis: The thianyl group can be synthesized via the oxidation of thiophene derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Final Coupling: The benzotriazole core and the thianyl group are coupled under conditions that promote the formation of the desired carbonitrile compound, often involving catalysts and specific solvents to optimize yield and purity.
Chemical Reactions Analysis
1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile exerts its effects involves interactions with specific molecular targets. The benzotriazole core can interact with metal ions, making it useful in catalysis and coordination chemistry. The thianyl group can undergo redox reactions, contributing to the compound’s reactivity. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile can be compared with other benzotriazole derivatives and thianyl-containing compounds:
Benzotriazole Derivatives: Compounds like 1H-benzotriazole and 5-methyl-1H-benzotriazole share the benzotriazole core but differ in their substituents, leading to variations in reactivity and applications.
Thianyl-Containing Compounds: Compounds such as thianthrene and thianthrene-5,10-dioxide have similar sulfur-containing rings but differ in their overall structure and chemical properties.
The uniqueness of 1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile lies in the combination of the benzotriazole core and the thianyl group, which imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
